molecular formula C24H18FNO3 B11149270 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B11149270
M. Wt: 387.4 g/mol
InChI Key: AVJLGYYQROZYTL-HMMYKYKNSA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic molecule characterized by a complex structure that includes a benzoxazole ring, an ethoxyphenyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole aldehyde and the appropriate acetophenone derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-ethoxybenzaldehyde and 4-fluoroacetophenone under basic conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its structural features, it can be used as a fluorescent probe in biological imaging.

Medicine

    Drug Development:

    Diagnostic Agents: Use in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Polymer Chemistry: Use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
  • (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

The presence of the ethoxyphenyl and fluorophenyl groups in (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C24H18FNO3

Molecular Weight

387.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C24H18FNO3/c1-2-28-19-13-9-17(10-14-19)23(27)20(15-16-7-11-18(25)12-8-16)24-26-21-5-3-4-6-22(21)29-24/h3-15H,2H2,1H3/b20-15+

InChI Key

AVJLGYYQROZYTL-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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